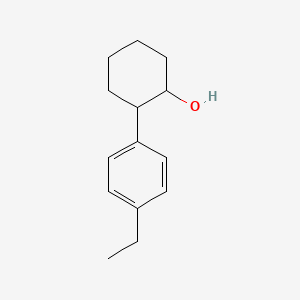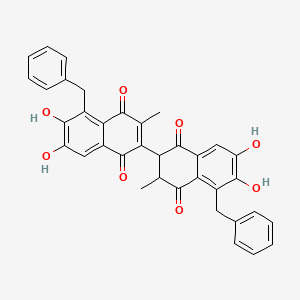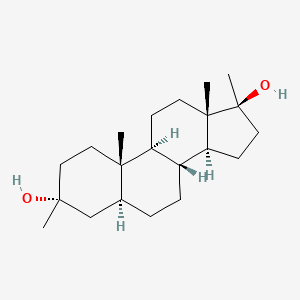
3-(butylamino)-4-phenoxy-N-pyridin-4-yl-5-sulfamoylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(butylamino)-4-phenoxy-N-pyridin-4-yl-5-sulfamoylbenzamide is a complex organic compound with a variety of applications in scientific research and industry This compound is known for its unique chemical structure, which includes a butylamino group, a phenoxy group, a pyridinyl group, and a sulfamoylbenzamide group
准备方法
The synthesis of 3-(butylamino)-4-phenoxy-N-pyridin-4-yl-5-sulfamoylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridinyl Group: The synthesis begins with the formation of the pyridinyl group through a series of reactions involving pyridine derivatives.
Introduction of the Phenoxy Group: The phenoxy group is introduced using phenol derivatives through nucleophilic substitution reactions.
Addition of the Butylamino Group: The butylamino group is added via amination reactions, often using butylamine as the reagent.
Formation of the Sulfamoylbenzamide Group:
Industrial production methods for this compound may involve optimization of these steps to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques.
化学反应分析
3-(butylamino)-4-phenoxy-N-pyridin-4-yl-5-sulfamoylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products of these reactions are typically oxidized derivatives of the original compound.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common for this compound, allowing for the introduction of various functional groups. Common reagents include halides, amines, and alcohols.
Hydrolysis: The compound can undergo hydrolysis reactions in the presence of acids or bases, leading to the breakdown of the amide and sulfonamide bonds.
科学研究应用
3-(butylamino)-4-phenoxy-N-pyridin-4-yl-5-sulfamoylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-(butylamino)-4-phenoxy-N-pyridin-4-yl-5-sulfamoylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and the target molecules.
相似化合物的比较
When compared to similar compounds, 3-(butylamino)-4-phenoxy-N-pyridin-4-yl-5-sulfamoylbenzamide stands out due to its unique combination of functional groups. Similar compounds include:
3-butylamino-4-phenoxy-5-sulfamoylbenzoic acid: This compound shares the butylamino, phenoxy, and sulfamoyl groups but lacks the pyridinyl group.
4-(butylamino)-1-butanol: This compound contains the butylamino group but has a different overall structure.
2-(butylamino)ethanol: This compound also contains the butylamino group but differs significantly in its other functional groups.
属性
分子式 |
C22H24N4O4S |
|---|---|
分子量 |
440.5 g/mol |
IUPAC 名称 |
3-(butylamino)-4-phenoxy-N-pyridin-4-yl-5-sulfamoylbenzamide |
InChI |
InChI=1S/C22H24N4O4S/c1-2-3-11-25-19-14-16(22(27)26-17-9-12-24-13-10-17)15-20(31(23,28)29)21(19)30-18-7-5-4-6-8-18/h4-10,12-15,25H,2-3,11H2,1H3,(H2,23,28,29)(H,24,26,27) |
InChI 键 |
RCIZFBNMFJHPFE-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC1=C(C(=CC(=C1)C(=O)NC2=CC=NC=C2)S(=O)(=O)N)OC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl (Z)-octadec-9-enoate](/img/structure/B13404696.png)

![N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine;dichloromethane](/img/structure/B13404713.png)
![Acetamide, N-(4-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-](/img/structure/B13404717.png)
![(17R)-17-hydroxy-13-methyl-17-prop-2-enyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13404729.png)


![Methyl 2-[(4,6-dimethyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate](/img/structure/B13404741.png)

![(4aR,6S,7R,8R,8aS)-2,2-ditert-butyl-7,8-bis(phenylmethoxy)-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3,2]dioxasiline](/img/structure/B13404750.png)
![1H-indol-3-yl 2-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B13404751.png)
![5'-Bromo-3,3'-dihexyl[2,2'-bithiophene]-5-carboxaldehyde](/img/structure/B13404752.png)

